molecular formula C17H16N2O B12009342 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide

Katalognummer: B12009342
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: FDOQSNHPSDNSSO-FBRLRESOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-). The compound’s structure includes a benzohydrazide moiety linked to a propenylidene group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzohydrazide derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide can be compared with other similar compounds, such as:

  • N’-[(E,2Z)-3-phenyl-2-propenylidene]benzohydrazide
  • N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]benzohydrazide
  • N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C17H16N2O/c1-14(12-15-8-4-2-5-9-15)13-18-19-17(20)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20)/b14-12+,18-13+

InChI-Schlüssel

FDOQSNHPSDNSSO-FBRLRESOSA-N

Isomerische SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2

Kanonische SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.